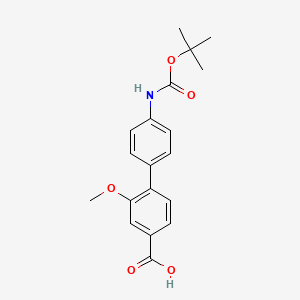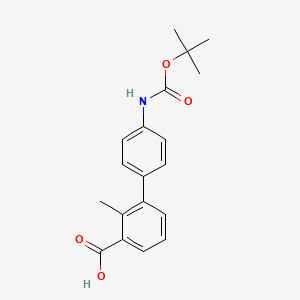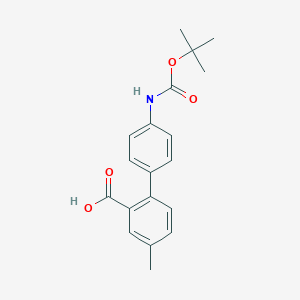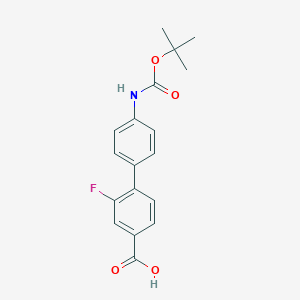
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid (4-BOC-MAPB) is a versatile, small molecule reagent used in a variety of lab experiments. It is a highly hydrophobic material that is used as a substrate for various enzymes, as a reagent in organic synthesis, and as a model compound for studying the mechanism of action of various enzymes. 4-BOC-MAPB has a number of advantages and limitations when it comes to its use in laboratory experiments, and its mechanism of action and biochemical and physiological effects are important to consider when deciding what applications to use it for.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is a versatile reagent that has numerous applications in scientific research. It is often used as a substrate for various enzymes, including proteases, phosphatases, and kinases. It can also be used as a model compound to study the mechanism of action of enzymes. In addition, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is used in organic synthesis as a protecting group for amines and phenols.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is not well understood. However, it is believed that the compound binds to the active site of the enzyme, which then catalyzes the hydrolysis of the 4-BOC group. This results in the release of the aminophenol and the formation of a new bond between the 3-methoxybenzoic acid and the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% are not well understood. However, it is believed that the compound may interact with certain proteins and enzymes in the body, which could lead to changes in the body's metabolism and other physiological processes.
Advantages and Limitations for Lab Experiments
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has several advantages and limitations when it comes to its use in laboratory experiments. One of the main advantages of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is its stability in aqueous solution, which makes it ideal for use in enzymatic reactions. Additionally, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is relatively inexpensive and can be easily synthesized. However, the compound is highly hydrophobic, which can make it difficult to work with in certain applications. Additionally, the compound is not very soluble in organic solvents, which can limit its use in certain organic synthesis reactions.
Future Directions
There are a number of potential future directions for 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%. One possibility is to use the compound as a substrate for the development of new enzymes, such as those involved in the metabolism of drugs or other compounds. Additionally, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% could be used to study the mechanisms of action of enzymes, such as those involved in the processing of proteins. Additionally, the compound could be used in the development of new drugs or as a model compound for the study of biochemical and physiological processes. Finally, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% could be used as a reagent in organic synthesis reactions, such as the synthesis of peptides or other compounds.
Synthesis Methods
The synthesis of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is relatively straightforward and involves the reaction of 4-BOC-aminophenol with 3-methoxybenzoic acid. The reaction is typically carried out in aqueous solution at room temperature. The resulting product is a white, crystalline solid that has a melting point of around 160°C.
properties
IUPAC Name |
3-methoxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-8-5-12(6-9-14)15-10-7-13(17(21)22)11-16(15)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNBOIDVEOWHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














